5-methyl-1-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
5-methyl-1-(4-propan-2-ylphenyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-9(2)11-4-6-12(7-5-11)16-10(3)8-13(15-16)14(17)18/h4-9H,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSZFURQJFLTPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)C(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylic acid typically involves the condensation of appropriate hydrazines with 1,3-diketones or β-keto esters. The reaction is often carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid . The reaction mechanism involves the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification under acidic or nucleophilic conditions. For example:
-
Reaction with methanol :
Treatment with thionyl chloride (SOCl₂) converts the acid to its acyl chloride intermediate, followed by reflux with methanol to yield the methyl ester .
-
Alternative ester synthesis : Direct condensation with alcohols (e.g., ethanol, isopropyl alcohol) using catalytic pyridine yields corresponding esters .
Hydrazide Formation
The acid reacts with hydrazine derivatives to form hydrazides, a key step for synthesizing heterocyclic systems :
-
Reaction with hydrazine hydrate :
Forms 5-methyl-1-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carbohydrazide, a precursor for Schiff bases or cyclocondensation reactions .
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Hydrazine hydrate | Ethanol, reflux (2 h) | Pyrazole-3-carbohydrazide | Intermediate for hydrazones and pyridazinones |
Amidation and Condensation Reactions
The carboxylic acid participates in amide bond formation with amines:
-
Reaction with substituted amines :
Activated via SOCl₂ or carbodiimide coupling agents to generate amides. Example:
| Amine | Conditions | Product | Biological Relevance |
|---|---|---|---|
| 2-Aminothiazole | DMF, EDC/HOBt, RT (24 h) | Pyrazole-thiazole carboxamide | Anticancer/anticonvulsant lead |
Deprotonation and Salt Formation
The acidic proton (pKa ~3–4) deprotonates in basic media, forming water-soluble salts:
-
Reaction with NaOH : Generates sodium 5-methyl-1-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylate, enhancing solubility for pharmaceutical formulations .
Cyclocondensation Reactions
The acid participates in heterocycle synthesis via dehydrative coupling:
Key Reactivity Trends
-
Steric effects : The para-isopropyl group on the phenyl ring reduces nucleophilic attack at the pyrazole 1-position .
-
Electronic effects : Electron-withdrawing carboxylic acid enhances electrophilicity at C-5, facilitating substitution .
Table: Comparative Reactivity of Pyrazole-3-Carboxylic Acid Derivatives
Research Gaps
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including 5-methyl-1-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylic acid. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, including prostate and breast cancer cells. For instance, a study demonstrated that pyrazole derivatives showed higher toxicity in cancerous A431 cells compared to non-cancerous cells, suggesting their potential as chemotherapeutic agents .
1.2 Androgen Receptor Modulation
The compound has been investigated for its role as a tissue-selective androgen receptor modulator (SARM). SARMs are valuable in treating conditions related to androgen receptor signaling, such as prostate cancer. The unique structure of this compound allows it to selectively target androgen receptors, making it a candidate for further development in hormone-related therapies .
Agricultural Applications
2.1 Herbicidal Properties
Pyrazole derivatives have been studied for their herbicidal activities. The structural characteristics of this compound may contribute to its effectiveness in inhibiting weed growth while being less harmful to crops. Preliminary studies suggest that this compound could be developed into a selective herbicide, providing an eco-friendly alternative to traditional herbicides .
Material Sciences
3.1 Synthesis of Functional Materials
The synthesis of functional materials using pyrazole derivatives is an emerging field. This compound can serve as a building block for creating polymers and other advanced materials with specific properties such as thermal stability and mechanical strength. Research into the polymerization of pyrazole derivatives has shown promising results in enhancing material properties for industrial applications .
Table 1: Summary of Anticancer Activity Studies on Pyrazole Derivatives
| Study Reference | Cell Line | IC50 Value (µM) | Observations |
|---|---|---|---|
| A431 | 0.5 | Significant cytotoxicity observed | |
| PC3 | 0.8 | Effective against prostate cancer cells | |
| MCF7 | 0.6 | Induced apoptosis in breast cancer cells |
Table 2: Potential Applications of this compound
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Anticancer agent, SARM |
| Agriculture | Selective herbicide |
| Material Sciences | Building block for polymers |
Mechanism of Action
The mechanism of action of 5-methyl-1-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access . This inhibition can disrupt biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Key analogs differ in substituents at N1 and position 5 , influencing electronic, steric, and solubility properties. Below is a comparative analysis:
Table 1: Structural Comparison of Pyrazole-3-carboxylic Acid Derivatives
Key Comparative Insights
Steric Effects: The biphenyl-4-yl group in the compound from introduces significant steric hindrance compared to the target’s methyl and isopropylphenyl groups. This could impact binding to biological targets or crystallinity.
Electronic Effects :
- Methoxy () and isopropoxy () groups are electron-donating, altering the pyrazole ring’s electron density compared to the target’s methyl group.
- The carboxylic acid at position 3 (common to all) provides acidity (pKa ~3–4), influencing solubility and hydrogen-bonding capacity.
Analog 5-(4-Methylphenyl)-1-quinolin-2-yl-1H-pyrazole-3-carboxylic acid () was synthesized by refluxing methyl 4-(4-methylphenyl)-2,4-dioxobutanoate with 2-hydrazinoquinoline and HCl.
Biological and Functional Potential: Antioxidant Activity: Alkyl derivatives of pyrazole-triazole hybrids () show antradical activity, though direct data for the target compound are absent. Selective Inhibition: Pyrazole macrocycles () demonstrate kinase inhibition (e.g., MST3), suggesting that substituent diversity in analogs could modulate target specificity.
Biological Activity
5-Methyl-1-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylic acid is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 273.33 g/mol. The structure consists of a pyrazole ring substituted with a propan-2-yl phenyl group and a carboxylic acid functional group, which is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate pyrazole precursors with substituted phenyl groups under controlled conditions. Various methods have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free conditions, which have shown promise in enhancing reaction efficiency.
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5-Methyl-Pyrazole | MCF7 | 3.79 |
| 5-Methyl-Pyrazole | A549 | 26.00 |
| 5-Methyl-Pyrazole | HepG2 | 17.82 |
These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms, including the modulation of signaling pathways related to cell survival and apoptosis.
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives have also been explored. Compounds similar to this compound have been tested in models of inflammation, such as carrageenan-induced edema in rats. Results indicated significant reductions in edema comparable to standard anti-inflammatory drugs like indomethacin.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory processes or cancer progression, such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Modulation of Signaling Pathways : It may affect signaling pathways such as NF-kB and MAPK, which are critical in regulating inflammation and cell survival.
- Induction of Apoptosis : The compound might trigger apoptotic pathways in cancer cells through the activation of caspases or by altering mitochondrial membrane potential.
Case Studies
Several case studies highlight the efficacy of pyrazole derivatives:
- Study on MCF7 Cells : A study demonstrated that a series of pyrazole derivatives exhibited antitumor activity with IC50 values significantly lower than those for standard chemotherapeutics.
- Inflammation Model : In an animal model, administration of the compound reduced inflammatory markers and improved clinical scores in carrageenan-induced paw edema.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 5-methyl-1-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylic acid and its derivatives?
- Methodology :
- Step 1 : React 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester with acid anhydrides or chlorides to introduce substituents at the 5-position .
- Step 2 : Use phenyl dithiocarbamates for regioselective functionalization.
- Step 3 : Purify via column chromatography (silica gel) and characterize using IR, -NMR, and mass spectrometry.
- Key Conditions : Ethanol reflux (4–7 hours) with catalytic glacial acetic acid improves yield .
Q. How are spectroscopic and elemental analysis techniques applied to validate the purity and structure of this compound?
- Analytical Workflow :
- IR Spectroscopy : Confirm carboxylic acid (C=O stretch at 1680–1720 cm) and pyrazole ring (C=N at 1550–1600 cm) .
- -NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and isopropyl groups (δ 1.2–1.4 ppm for CH) .
- Elemental Analysis : Ensure purity (>95%) by matching calculated vs. observed C, H, N percentages .
Q. What standardized assays are used to evaluate the pharmacological activity of this compound?
- Biological Screening :
- Analgesic Activity : Tail-flick or hot-plate tests in rodent models (e.g., ED values) .
- Anti-inflammatory Activity : Carrageenan-induced paw edema assay (dose-dependent inhibition) .
- Ulcerogenicity : Compare gastric lesion scores with NSAIDs like indomethacin .
Advanced Research Questions
Q. How does X-ray crystallography resolve the stereochemical and conformational properties of this compound?
- Crystallographic Protocol :
- Data Collection : Use a Monoclinic P2/c system with Enraf–Nonius CAD-4 diffractometer (λ = 1.54178 Å) .
- Refinement : Apply SHELXL-97 with anisotropic displacement parameters. Key metrics: R factor = 0.072, wR = 0.181 .
- Key Findings : Dihedral angles between pyrazole and substituent phenyl rings (16.83°–51.68°) indicate steric hindrance .
Q. What computational strategies (e.g., molecular docking) predict the binding affinity of this compound to therapeutic targets?
- Docking Workflow :
- Target Selection : Carbonic anhydrase isoforms (CAH1, CAH2) or cyclooxygenase (PGH1, PGH2) .
- Software : AutoDock Vina or Schrödinger Suite.
- Validation : Compare docking scores (e.g., ΔG = −9.2 kcal/mol) with known inhibitors .
Q. How are structure-activity relationship (SAR) studies designed to optimize bioactivity?
- SAR Design :
- Variable Substituents : Modify the 4-(propan-2-yl)phenyl group to 4-chlorophenyl or 4-methoxyphenyl for enhanced COX-2 selectivity .
- Activity Trends : Trifluoromethyl groups at the 3-position improve metabolic stability (t > 6 hours) .
Q. How do researchers address contradictions in pharmacological data across different studies?
- Resolution Strategies :
- Dose-Response Validation : Re-test activity at standardized concentrations (e.g., 10–100 µM) .
- Model Selection : Compare results across in vitro (e.g., COX-2 inhibition) and in vivo (e.g., rat edema) assays .
Q. What synthetic routes improve regioselectivity in pyrazole functionalization?
- Regioselective Methods :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
